An In-depth Technical Guide to the Chemical Properties of 4-Nitro-2,1,3-benzoselenadiazole
An In-depth Technical Guide to the Chemical Properties of 4-Nitro-2,1,3-benzoselenadiazole
Introduction
4-Nitro-2,1,3-benzoselenadiazole is a heterocyclic compound of significant interest in synthetic and materials chemistry. As a derivative of 2,1,3-benzoselenadiazole, it possesses a unique electronic structure conferred by the fusion of an aromatic benzene ring with a selenadiazole ring, further modulated by a potent electron-withdrawing nitro group. This guide provides a comprehensive exploration of its core chemical properties, from its molecular structure and synthesis to its reactivity and spectroscopic signature. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block in their scientific endeavors.
Molecular Structure and Physicochemical Properties
4-Nitro-2,1,3-benzoselenadiazole is a solid at room temperature. The molecule is nearly planar, a feature that facilitates significant intermolecular interactions in the solid state.[1] The nitro group's presence profoundly influences the molecule's electronic distribution, rendering the aromatic ring electron-deficient and thus susceptible to specific types of chemical transformations.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 20718-41-6 | [2][3] |
| Molecular Formula | C₆H₃N₃O₂Se | [2][3] |
| Molecular Weight | 228.07 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 221 °C (decomposes) | |
| Storage Temperature | -20°C | |
| InChI Key | PUKFAFPOBCMYAI-UHFFFAOYSA-N | [3] |
Synthesis and Preparation
The primary route for synthesizing 4-Nitro-2,1,3-benzoselenadiazole is through the electrophilic nitration of its parent compound, 2,1,3-benzoselenadiazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.
Synthesis of the Precursor: 2,1,3-Benzoselenadiazole
The precursor, 2,1,3-benzoselenadiazole (BSeD), is typically prepared via the condensation of o-phenylenediamine with selenium dioxide (SeO₂).[4]
Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole [4]
-
Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol and heat the solution to reflux.
-
In a separate vessel, dissolve selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water.
-
Add the hot SeO₂ solution to the refluxing o-phenylenediamine solution.
-
Maintain the reaction mixture at reflux for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and perform extraction with brine (3 x 50 mL).
-
Dry the organic phase over Na₂SO₄, filter, and treat the crude product with pentane to induce precipitation.
-
Filter the resulting solid, wash with pentane, and dry under vacuum to yield 2,1,3-benzoselenadiazole.
Nitration to 4-Nitro-2,1,3-benzoselenadiazole
The established method for introducing the nitro group at the 4-position involves a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the benzoselenadiazole ring.
Experimental Protocol: Synthesis of 4-Nitro-2,1,3-benzoselenadiazole [5]
-
Dissolve 2,1,3-benzoselenadiazole in concentrated sulfuric acid at a reduced temperature (0-10 °C) with stirring.
-
Slowly add a pre-mixed solution of nitric acid and sulfuric acid to the reaction mixture, maintaining the low temperature.
-
Allow the mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Collect the precipitate by filtration and purify by crystallization.
Caption: Synthesis workflow for 4-Nitro-2,1,3-benzoselenadiazole.
Spectroscopic Characterization
The structural identity and purity of 4-Nitro-2,1,3-benzoselenadiazole are confirmed using standard spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Observed Features | Source(s) |
| ¹H NMR (DMSO-d₆) | δ: 7.72–8.46 ppm (3H, Ar-H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ: 126.4, 126.8, 129.4, 140.5, 149.9, 159.9 ppm | [1] |
| ESI-MS (+ ion mode) | m/z: 229.10 [M+H]⁺ | [1] |
The proton NMR spectrum shows signals in the aromatic region, consistent with the three protons on the benzene ring.[1] The carbon NMR displays six distinct signals, corresponding to the six carbon atoms of the benzoselenadiazole core.[1] Mass spectrometry confirms the molecular weight of the compound.[1]
Chemical Reactivity and Key Reactions
The reactivity of 4-Nitro-2,1,3-benzoselenadiazole is dominated by the strong electron-withdrawing nature of both the nitro group and the selenadiazole ring system. This electronic profile makes the benzene ring highly electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr).
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.[6] For nitro-activated systems, the addition of the nucleophile is often the rate-limiting step.[6] The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction.
A key application demonstrating this reactivity is the use of 4-Nitro-2,1,3-benzoselenadiazole in the preparation of 3-nitro-1,2-phenylenediamine. This transformation involves the nucleophilic attack on the carbon atoms of the selenadiazole ring, leading to ring-opening and subsequent formation of the diamine product.
Caption: Generalized reactivity pathway via nucleophilic attack.
Supramolecular Chemistry and Cocrystal Formation
Beyond covalent reactions, 2,1,3-benzoselenadiazole and its derivatives are known for their ability to participate in non-covalent interactions, particularly chalcogen bonding.[7] Chalcogen bonds are interactions between an electrophilic region on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region.
Studies have shown that the parent compound, 2,1,3-benzoselenadiazole, can form cocrystals, for instance with 4-nitrophenol.[7] In these structures, dimeric synthons are formed through Se···N chalcogen bonds, and these units are further connected by hydrogen bonds and π-π stacking interactions.[7] It is highly probable that 4-Nitro-2,1,3-benzoselenadiazole exhibits similar behavior, making it a valuable building block in crystal engineering and the design of supramolecular architectures.
Crystal Structure and Solid-State Packing
Single-crystal X-ray diffraction analysis reveals that the 4-Nitro-2,1,3-benzoselenadiazole molecule is almost planar.[1] The dihedral angle between the benzene ring and the selenadiazole ring is minimal, at approximately 0.94°.[1]
The crystal packing is heavily influenced by a network of non-covalent interactions. Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing come from H···O/O···H (19.6%), H···N/N···H (11.0%), and interactions involving the selenium atom such as H···Se/Se···H (8.5%), O···Se/Se···O (8.2%), and N···Se/Se···N (7.2%).[1] This intricate web of hydrogen bonds and van der Waals interactions dictates the solid-state structure.[1]
Safety Information
4-Nitro-2,1,3-benzoselenadiazole is classified as a hazardous substance and must be handled with appropriate care.
Table 3: Hazard and Safety Data
| Category | Information | Source(s) |
| Signal Word | Danger | |
| Hazard Codes | H301 + H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects) | |
| Hazard Class | Acute Toxicity 3 (Oral, Inhalation); STOT RE 2; Aquatic Acute 1; Aquatic Chronic 1 | |
| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) | |
| PPE | Dust mask (type N95), eyeshields, faceshields, gloves |
It is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]
Conclusion
4-Nitro-2,1,3-benzoselenadiazole is a well-defined chemical entity with a rich set of chemical properties. Its synthesis is straightforward, and its structure is readily characterized by standard analytical methods. The dominant feature of its reactivity is the electron-deficient nature of its aromatic core, which makes it an excellent substrate for nucleophilic aromatic substitution and a valuable intermediate in the synthesis of more complex molecules, such as substituted phenylenediamines. Furthermore, its propensity for engaging in specific non-covalent interactions, including chalcogen bonding, positions it as an attractive component for crystal engineering and materials science. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this versatile compound.
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